molecular formula C16H12O3 B12000531 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B12000531
M. Wt: 252.26 g/mol
InChI Key: WVXVPDQRRZKAJY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the condensation of 2-methoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

    2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: A compound with significant biological activity.

Uniqueness

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its indene-1,3-dione core and methoxyphenyl substituent make it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C16H12O3/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9,14H,1H3

InChI Key

WVXVPDQRRZKAJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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